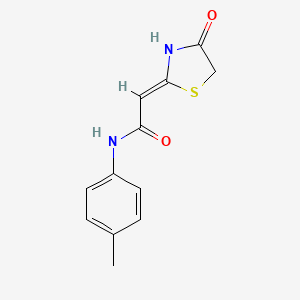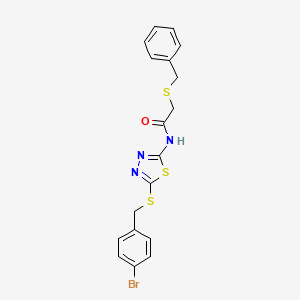
1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione is a complex organic compound characterized by its intricate molecular structure. This compound features a phenyl group, a thiophene ring, a cyclopropane ring, and a piperazine moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the cyclopropane and phenyl groups. One common approach is the Claisen-type condensation reaction, where 1-(diphenylphosphoryl)propan-2-one is reacted with ethyl phenyl(thiophene-2-yl)carboxylates. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under acidic or basic conditions.
Major Products Formed:
Applications De Recherche Scientifique
This compound has found applications in various scientific research areas, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in the development of new drugs, materials, and chemical processes. For example, it can be used as a building block in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a probe in biological studies to understand molecular interactions.
Mécanisme D'action
When compared to similar compounds, 1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione stands out due to its unique combination of functional groups and structural features. Similar compounds may include other diketones with phenyl and thiophene substituents, but the presence of the cyclopropane and piperazine rings adds a level of complexity and specificity to its reactivity and applications.
Comparaison Avec Des Composés Similaires
1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione
1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,3-dione
1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,2-dione
Propriétés
IUPAC Name |
1-phenyl-4-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-19(16-5-2-1-3-6-16)8-9-21(26)23-10-12-24(13-11-23)22(27)18-15-17(18)20-7-4-14-28-20/h1-7,14,17-18H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKUWFPYVKVHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)C2=CC=CC=C2)C(=O)C3CC3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate](/img/structure/B2938924.png)

![4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2938927.png)
![4-cyclohexyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2938931.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2938933.png)

![3-Methoxy-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2938936.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2938937.png)



